4-(Methylamino)cyclohexanol
Overview
Description
4-(Methylamino)cyclohexanol is an organic compound with the molecular formula C7H15NO. It is a derivative of cyclohexanol, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylamino)cyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-(Methylamino)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-(Methylamino)cyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclohexylamine derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 4-(Methylamino)cyclohexanone.
Reduction: 4-(Methylamino)cyclohexylamine.
Substitution: 4-(Methylamino)cyclohexyl chloride.
Scientific Research Applications
4-(Methylamino)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylamino group can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
4-(Methylamino)cyclohexanone: A ketone derivative with a similar structure but different functional group.
Cyclohexylamine: An amine derivative with a similar cyclohexane ring structure.
Uniqueness
4-(Methylamino)cyclohexanol is unique due to the presence of both a hydroxyl group and a methylamino group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
4-(Methylamino)cyclohexanol, also known as 4-(methylamino)cyclohexan-1-ol, is an organic compound with significant potential in various biological applications. This compound features a cyclohexane ring substituted with a hydroxyl group and a methylamino group, which contributes to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 129.20 g/mol.
The compound can be synthesized through various methods, allowing the production of both cis and trans isomers depending on reaction conditions. The synthesis often involves the reaction of cyclohexanol derivatives with methylamine, leading to the formation of this compound as a key intermediate for further chemical modifications.
Property | Value |
---|---|
Molecular Formula | C₇H₁₅NO |
Molecular Weight | 129.20 g/mol |
Boiling Point | ~211.75 °C |
Flash Point | ~86.79 °C |
SMILES Representation | OC1CCC(NC)CC1 |
Neuropharmacological Effects
Research has indicated that this compound exhibits notable biological activity, particularly in the realm of neuropharmacology. Studies suggest that it may act as a central nervous system stimulant , potentially influencing neurotransmitter systems such as serotonin and norepinephrine. This interaction could have implications for mood disorders, as it may inhibit the reuptake of these neurotransmitters, similar to other psychoactive compounds.
- Serotonin and Norepinephrine Reuptake Inhibition : Evidence points to its ability to modulate serotonin and norepinephrine levels, which could be relevant for therapeutic applications in treating depression and anxiety disorders.
Toxicity and Safety Profile
Despite its potential therapeutic benefits, toxicity assessments are crucial for understanding the safety profile of this compound. Studies have indicated that while the compound exhibits some biological activity, it also poses risks such as skin irritation and serious eye damage upon exposure .
- Toxicological Findings : In vitro studies have shown that exposure to high concentrations can lead to cytotoxic effects in human lung epithelial cells (A549), indicating a need for careful handling and further investigation into its long-term effects .
The mechanism of action for this compound involves its interaction with specific molecular targets within the body. It acts as a ligand that binds to receptors or enzymes, modulating their activity based on the context of its use. The precise pathways through which it operates remain an area of active research.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Study on Neurotransmitter Interaction : A study highlighted its effects on neurotransmitter systems, suggesting its role in mood regulation and cognitive enhancement.
- Toxicity Assessment : Research focused on the cytotoxic effects in various cell lines indicated that while it has therapeutic potential, there are significant safety concerns that need addressing before clinical use .
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJKFWFDNIIACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944997, DTXSID401300499 | |
Record name | 4-(Methylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Methylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-38-5, 22348-44-3, 2987-05-5 | |
Record name | 4-(Methylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Methylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 4-(methylamino)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(methylamino)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1r,4r)-4-(methylamino)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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